molecular formula C7H5Cl2FO2S B13626190 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride

4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride

Cat. No.: B13626190
M. Wt: 243.08 g/mol
InChI Key: WQKIQHXRAOTANN-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride (C₇H₅Cl₂FO₂S, molecular weight: 243.14 g/mol) is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with:

  • A sulfonyl chloride (-SO₂Cl) group at position 1.
  • Chlorine at position 4.
  • Fluorine at position 5.
  • A methyl group (-CH₃) at position 2.

This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where sulfonyl chlorides serve as precursors for sulfonamides, sulfonate esters, and other derivatives. The electron-withdrawing chlorine and fluorine substituents enhance the electrophilicity of the sulfonyl chloride group, promoting nucleophilic substitution reactions. The methyl group introduces steric and electronic effects that modulate reactivity and solubility .

Properties

Molecular Formula

C7H5Cl2FO2S

Molecular Weight

243.08 g/mol

IUPAC Name

4-chloro-5-fluoro-2-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H5Cl2FO2S/c1-4-2-5(8)6(10)3-7(4)13(9,11)12/h2-3H,1H3

InChI Key

WQKIQHXRAOTANN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)F)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride

Detailed Synthetic Procedure

Starting Material Preparation

The precursor 4-chloro-5-fluoro-2-methylbenzene can be synthesized or procured commercially. The methyl group at position 2 and halogens at positions 4 (chlorine) and 5 (fluorine) influence the regioselectivity of subsequent sulfonylation.

Sulfonylation Reaction
  • Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).
  • Conditions: The reaction is typically carried out at low temperatures (0°C to 10°C) to control the exothermic nature of sulfonylation.
  • Solvent: Common solvents include dichloromethane or chloroform to dissolve the aromatic substrate and facilitate reaction control.
  • Catalyst: Lewis acids such as aluminum chloride may be used to enhance the electrophilicity of the sulfonylating agent and speed up the reaction.

The sulfonylation introduces the sulfonyl chloride (-SO2Cl) group at the desired position on the benzene ring, yielding this compound.

Chlorination Step

In some synthetic routes, further chlorination is required to introduce or adjust chlorine substituents on the aromatic ring:

  • Chlorination Agent: Molecular chlorine (Cl2).
  • Catalysts: Iron(III) chloride (FeCl3) or a mixture of FeCl3 and iodine are effective catalysts.
  • Temperature: Chlorination is performed at 50°C to 100°C, preferably between 70°C and 80°C.
  • Solvent: Often carried out in the absence of solvent or in inert solvents.
  • Monitoring: Gas chromatography is used to monitor the degree of chlorination, aiming for near 100% conversion.

This chlorination step can be applied to 4-alkylbenzenesulfonyl chlorides to obtain the chlorinated sulfonyl chloride derivative.

Industrial Production Methods

Industrial synthesis generally follows the laboratory synthetic route but scaled up with batch or continuous processing:

  • Batch Processing: Allows careful control of reaction parameters, suitable for smaller volumes.
  • Continuous Processing: Offers higher throughput and consistent product quality for large-scale production.
  • Purification: The crude product is purified by recrystallization or distillation to achieve the required purity for pharmaceutical or agrochemical use.

Reaction Conditions and Optimization

Step Reagent(s) Temperature (°C) Solvent Catalyst Notes
Sulfonylation Chlorosulfonic acid or SO2Cl2 0 to 10 Dichloromethane or chloroform Aluminum chloride (optional) Control exotherm; low temperature essential
Chlorination Cl2 50 to 100 (opt. 70-80) None or inert solvent FeCl3 or FeCl3 + I2 Monitor by GC; stop at ~100% chlorination
Reduction (optional) Na2SO3 or NaHSO3 + NaOH 40 to 90 (opt. 50-65) Water None pH 8-10 maintained; sulfinic acid intermediate

Analytical Data and Purity

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties
This compound C7H5Cl2FO2S Cl (4), F (5), CH3 (2) 243.14 High reactivity, moderate solubility
2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride C7H5Cl2FO2S Cl (2), F (5), CH3 (4) 243.14 Moderate reactivity, higher solubility
4-Fluorobenzenesulfonyl chloride C6H4ClFO2S F (4) 196.61 Low reactivity, high solubility
2,4-Dichloro-5-fluorobenzenesulfonyl chloride C6H2Cl3FO2S Cl (2,4), F (5) 259.45 Very high reactivity, low solubility
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride C8H8Cl2O3S Cl (5), OCH3 (2), CH3 (4) 255.12 Mild reactivity, moderate solubility

Summary of Research Findings

  • The sulfonylation of 4-chloro-5-fluoro-2-methylbenzene using chlorosulfonic acid under controlled low temperature conditions is the primary route to synthesize this compound.
  • Chlorination using molecular chlorine catalyzed by iron(III) chloride at 70–80°C can be employed to introduce or adjust chlorine substituents, achieving near-quantitative yields.
  • Purification by recrystallization or distillation ensures high purity suitable for pharmaceutical and agrochemical applications.
  • The compound’s reactivity is influenced by the electron-withdrawing chlorine and fluorine substituents, enhancing electrophilicity of the sulfonyl chloride group.
  • Industrial production scales these methods with batch or continuous reactors, maintaining strict control over reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, hydrazines, and alcohols are common nucleophiles used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonyl Hydrazides: Formed by the reaction with hydrazines.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonyl hydrazide derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include:

    Nucleophilic Attack: Nucleophiles attack the sulfur atom of the sulfonyl chloride group, leading to the formation of sulfonamide or sulfonyl hydrazide derivatives.

    Electrophilic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances the electrophilicity of the sulfonyl chloride group.

Comparison with Similar Compounds

Substituent Positional Isomer: 2-Chloro-5-fluoro-4-methylbenzenesulfonyl Chloride

  • Structure : Chlorine at position 2, fluorine at 5, methyl at 4.
  • Key Differences : The altered positions of chlorine and methyl groups reduce steric hindrance near the sulfonyl chloride compared to the target compound. This may increase reactivity in nucleophilic substitutions.
  • Applications : Used in analogous synthetic pathways but with distinct regioselectivity outcomes due to substituent positioning .

Simpler Analogues: 4-Fluorobenzenesulfonyl Chloride and 4-Chlorobenzenesulfonyl Chloride

  • 4-Fluorobenzenesulfonyl Chloride (C₆H₄ClFO₂S) :
    • Single fluorine substituent at position 4.
    • Lower molecular weight (196.61 g/mol) and higher solubility in polar solvents due to fewer hydrophobic groups.
    • Reduced reactivity compared to the target compound, as it lacks additional electron-withdrawing substituents .
  • 4-Chlorobenzenesulfonyl Chloride (C₆H₄Cl₂O₂S) :
    • Single chlorine substituent at position 4.
    • Higher electrophilicity than 4-fluoro derivatives but lacks the methyl group’s steric effects. Widely used in sulfonamide drug synthesis .

Polyhalogenated Derivatives: 2,4-Dichloro-5-fluorobenzenesulfonyl Chloride

  • Structure : Chlorine at positions 2 and 4, fluorine at 5.
  • Key Differences : The additional chlorine enhances electrophilicity but reduces solubility in organic solvents.
  • Applications : Preferred in reactions requiring high reactivity, such as coupling with sterically hindered amines .

Methoxy-Substituted Analogues: 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride

  • Structure : Methoxy (-OCH₃) at position 2, chlorine at 5, methyl at 4.
  • Key Differences : The electron-donating methoxy group decreases sulfonyl chloride reactivity compared to the target compound’s methyl group. This derivative is often used in reactions requiring milder conditions .

Brominated Analogues: 4-Bromo-5-methoxy-2-methylbenzenesulphonyl Chloride

  • Structure : Bromine at position 4, methoxy at 5, methyl at 2.
  • Methoxy groups further modulate electronic effects .

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties
4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride C₇H₅Cl₂FO₂S Cl (4), F (5), CH₃ (2) 243.14 High reactivity, moderate solubility
2-Chloro-5-fluoro-4-methylbenzenesulfonyl chloride C₇H₅Cl₂FO₂S Cl (2), F (5), CH₃ (4) 243.14 Moderate reactivity, higher solubility
4-Fluorobenzenesulfonyl chloride C₆H₄ClFO₂S F (4) 196.61 Low reactivity, high solubility
2,4-Dichloro-5-fluorobenzenesulfonyl chloride C₆H₂Cl₃FO₂S Cl (2,4), F (5) 259.45 Very high reactivity, low solubility
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride C₈H₈Cl₂O₃S Cl (5), OCH₃ (2), CH₃ (4) 255.12 Mild reactivity, moderate solubility

Research Implications

  • Reactivity Trends : Electron-withdrawing groups (Cl, F) increase sulfonyl chloride reactivity, while methyl and methoxy groups introduce steric and electronic modulation.
  • Synthetic Applications : Target compound’s balanced substituent profile makes it versatile for synthesizing complex sulfonamides. Polyhalogenated derivatives are niche reagents for high-energy reactions.
  • Safety Considerations : Higher halogen content correlates with increased toxicity; proper handling is critical .

Biological Activity

4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in oncology. This compound's structure allows it to interact with various biological targets, leading to significant cytotoxic effects against different cancer cell lines. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated across several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound demonstrated notable inhibitory effects, with IC50 values indicating its potency in inducing cell death.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
HCT-11618.8
MCF-729.3
HeLaNot reported

Mechanism of Action : The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with the compound leads to an increase in the sub-G1 phase of the cell cycle, indicative of apoptosis. Flow cytometry analysis confirmed a concentration-dependent increase in apoptotic cells, particularly in late apoptotic stages .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the substituents on the benzene ring significantly influence the biological activity of this compound. The presence of electronegative groups such as fluorine and chlorine enhances its cytotoxic properties. For example, compounds with para-substituted groups demonstrated varying levels of potency against different cancer cell lines, suggesting that specific substitutions can either enhance or diminish activity .

Table 2: SAR Analysis of Substituted Compounds

Substituent TypeActivity LevelReference
Para-chloroModerate
Meta-fluoroHigh
TrifluoromethylVery High

Case Studies

Recent studies have highlighted the effectiveness of this compound in specific cancer therapies. In one study, the compound was tested against multiple leukemia cell lines and demonstrated significant cytotoxicity, with IC50 values as low as 0.94 µM against the NB4 leukemia cell line . This indicates a promising avenue for further development in treating hematological malignancies.

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